1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
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Overview
Description
Reagents: Pyrazolo[1,5-a]pyrimidine derivative, piperazine.
Conditions: Heating under reflux in a suitable solvent like dichloromethane.
Reaction: Nucleophilic substitution to attach the piperazine ring.
Step 3: Cyclohexyl Group Addition
Reagents: Cyclohexyl bromide or chloride, base (e.g., potassium carbonate).
Conditions: Reflux in an aprotic solvent like acetonitrile.
Reaction: Alkylation to introduce the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
Reagents: 3,5-dimethyl-2-phenylpyrazole, appropriate aldehyde or ketone, and ammonium acetate.
Conditions: Reflux in ethanol or another suitable solvent.
Reaction: Condensation reaction to form the pyrazolo[1,5-a]pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of chemical probes to investigate cellular processes and protein functions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H31N5 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H31N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)19(2)23(26-29)20-9-5-3-6-10-20/h3,5-6,9-10,17,21H,4,7-8,11-16H2,1-2H3 |
InChI Key |
PKIGJUBIKCVYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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